1-Furfurylpyrrole

Catalog No.
S748977
CAS No.
1438-94-4
M.F
C9H9NO
M. Wt
147.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Furfurylpyrrole

CAS Number

1438-94-4

Product Name

1-Furfurylpyrrole

IUPAC Name

1-(furan-2-ylmethyl)pyrrole

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

InChI

InChI=1S/C9H9NO/c1-2-6-10(5-1)8-9-4-3-7-11-9/h1-7H,8H2

InChI Key

BTBFUBUCCJKJOZ-UHFFFAOYSA-N

SMILES

C1=CN(C=C1)CC2=CC=CO2

Solubility

Soluble (in ethanol)

Canonical SMILES

C1=CN(C=C1)CC2=CC=CO2

Food Science and Flavoring:

  • Flavoring agent: Studies have shown that 1-Furfurylpyrrole contributes to the aroma profile of various foods, particularly those with savory or roasted notes. It is found in coffee, nuts, mushrooms, and horseradish, often at very low concentrations (less than 2 ppm) []. This specific concentration is crucial, as higher levels can impart an unpleasant burnt or rubbery odor [].

Organic Chemistry Research:

  • Synthesis of novel compounds: Due to its unique structure containing both a furan and pyrrole ring, 1-Furfurylpyrrole serves as a valuable building block for the synthesis of more complex organic molecules. Researchers utilize it in the development of new pharmaceuticals, functional materials, and other potential applications [, ].

Biological Studies:

  • Potential biological activity: Preliminary studies suggest that 1-Furfurylpyrrole derivatives might possess interesting biological properties, including anti-inflammatory and anti-microbial activities []. However, further research is necessary to fully understand and validate these potential applications.

1-Furfurylpyrrole is a volatile organic compound (VOC) identified as a contributor to the characteristic aroma of roasted or toasted foods like popcorn []. It is also found in roasted almonds [].


Molecular Structure Analysis

The molecule consists of a furan ring (five-membered ring with an oxygen atom) attached to a pyrrole ring (five-membered ring with two nitrogen atoms) through a methylene bridge (CH2). This structure gives it unique chemical properties [].


Chemical Reactions Analysis

While the specific synthesis pathways for 1-Furfurylpyrrole haven't been extensively documented in scientific research, it is likely formed through Maillard reactions. These reactions occur between amino acids and reducing sugars during food processing at high temperatures, leading to a variety of volatile compounds, including 1-Furfurylpyrrole.


Physical And Chemical Properties Analysis

  • Molecular Formula: C9H9NO []
  • Molecular Weight: 147.18 g/mol []
  • CAS Number: 1438-94-4 []
  • Boiling Point: 76-78 °C (1 mmHg) []
  • Density: 1.081 g/mL at 25 °C []
  • Refractive Index: n20/D 1.531 []
  • Light Sensitivity: Sensitive []

Physical Description

Liquid
Colourless to yellow liquid; Vegetable, earthy-green aroma

XLogP3

1.4

Hydrogen Bond Acceptor Count

1

Exact Mass

147.068413911 g/mol

Monoisotopic Mass

147.068413911 g/mol

Boiling Point

77.00 to 79.00 °C. @ 1.00 mm Hg

Heavy Atom Count

11

Density

1.078-1.084

UNII

15HF30X204

GHS Hazard Statements

Aggregated GHS information provided by 1591 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1438-94-4

Wikipedia

1-furfurylpyrrole

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1H-Pyrrole, 1-(2-furanylmethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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